(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide
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Description
“(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide” is a chemical compound with the molecular formula C17H15BrN2O2S . It is a derivative of benzo[d]thiazol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol ring, which is a five-membered aromatic ring containing nitrogen and sulfur atoms . The compound also contains a bromine atom and a methoxyethyl group attached to the benzo[d]thiazol ring .Scientific Research Applications
Photodynamic Therapy Applications
A study on zinc phthalocyanine derivatives highlighted their potential as photosensitizers in photodynamic therapy for cancer treatment. These compounds were synthesized and characterized, showing good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020). Another related study focused on the spectroscopic and photophysicochemical properties of a zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a Schiff base, suggesting its suitability as a photosensitizer candidate due to favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial and Antioxidant Agents
Cinnamyl compounds derived from methoxylated phenylpropenes were synthesized and evaluated for their antimicrobial activity. Structure–activity relationship studies indicated that thiazole-based Schiff bases showed promising antibacterial activity against various pathogens, and some compounds displayed significant in vitro antioxidant activity (Sharma et al., 2013). Similarly, novel Schiff bases containing 2,4-disubstituted thiazole rings were synthesized and showed moderate to good antibacterial and antifungal activities (Bharti, Nath, Tilak, & Singh, 2010).
Synthesis and Chemical Properties
Research on the synthesis and characterizations of various benzothiazole and thiazole derivatives provides insights into their chemical properties and potential applications. For instance, novel benzohydrazide derivatives exhibited promising analgesic and antiproliferative activities (Vijaya Raj et al., 2007). Another study focused on the synthesis of 1,3,4-thiadiazole derivatives, including those with methoxy cinnamic acids, and evaluated their antioxidant properties, highlighting the potential of such compounds in developing new antioxidant agents (Gür et al., 2017).
Properties
IUPAC Name |
(E)-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-24-12-11-22-16-9-8-15(20)13-17(16)25-19(22)21-18(23)10-7-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b10-7+,21-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXRGWZHSNHTJM-PIQKCNJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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